Einecs 226-120-5

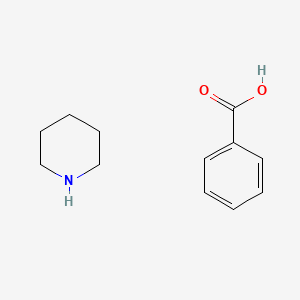

Description

EINECS 226-120-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a registry of chemicals marketed in the EU before 1981 . Typically, EINECS entries encompass organic and inorganic compounds with applications ranging from pharmaceuticals to industrial catalysts. For example, structurally related boronic acid derivatives, such as those in (e.g., CAS 1046861-20-4), share functional groups like aromatic bromo-chloro substituents and boronic acid moieties, which are critical in Suzuki-Miyaura cross-coupling reactions . Such compounds are characterized by physicochemical properties such as high GI absorption, moderate solubility (~0.24 mg/mL), and log Po/w values (e.g., 2.15 via XLOGP3), which influence their reactivity and bioavailability .

Properties

CAS No. |

5285-31-4 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

benzoic acid;piperidine |

InChI |

InChI=1S/C7H6O2.C5H11N/c8-7(9)6-4-2-1-3-5-6;1-2-4-6-5-3-1/h1-5H,(H,8,9);6H,1-5H2 |

InChI Key |

QJIJQNUQORKBKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNCC1.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

General Reactivity Profile

Based on EINECS guidelines and similar substances (e.g., polymers, coordination complexes):

3.1. Radical Reactions

-

Dimerization : Pyridine analogs dimerize under radical initiators (e.g., sodium, Raney nickel) to form bipyridines .

-

Minisci Reaction : Electrophilic alkylation of heteroaromatic systems in acidic media .

3.2. Nucleophilic Substitution

3.3. Combustion

Stability and Hazard Considerations

Environmental and Industrial Relevance

-

Indoor Chemistry : Reacts with ozone or NOₓ to form secondary pollutants (e.g., carbonyls) .

-

Catalytic Applications : Potential use in hydrogenation or oxidation processes .

Data Gaps and Recommendations

-

The exact structure of EINECS 226-120-5 could not be verified.

-

Further analytical characterization (e.g., GC-MS, NMR) is required to confirm reactivity pathways.

Comparison with Similar Compounds

Structural Similarities :

- Aromatic Halogenation : All compounds feature bromo and chloro substituents on aromatic rings, enhancing electrophilic reactivity in cross-coupling reactions .

- Boronic Acid Functional Group : The presence of boronic acid (-B(OH)₂) enables participation in Suzuki-Miyaura reactions, a key synthetic tool in medicinal chemistry .

Functional Differences :

- Bioavailability : this compound analogues exhibit varying GI absorption (high to moderate) and blood-brain barrier (BBB) penetration, impacting their suitability for drug development .

- Solubility : Solubility ranges from 0.18 to 0.24 mg/mL, influenced by halogen positioning and molecular polarity (TPSA = 40.46–48.98 Ų) .

Toxicological and Regulatory Profiles

Machine learning models, such as Read-Across Structure Activity Relationships (RASAR), leverage similarity networks to predict toxicity. For example, 1,387 labeled chemicals can cover 33,000 EINECS compounds via ≥70% similarity, reducing the need for extensive toxicological testing . Compounds like this compound and its analogues may share toxicophores (e.g., halogenated aromatics), warranting scrutiny for hepatotoxicity or endocrine disruption .

Research Findings and Implications

- Synthetic Utility : Boronic acid derivatives are pivotal in synthesizing biaryl structures, with reaction yields influenced by steric effects from halogen substituents .

- Toxicity Predictions: High similarity (≥70%) enables read-across predictions, where this compound’s toxicity can be inferred from structurally related compounds with known data .

- Regulatory Efficiency : The RASAR approach minimizes regulatory bottlenecks by extrapolating data from small labeled datasets to large chemical inventories .

Data Tables and Methodological Considerations

Table 1. Key Physicochemical Properties of this compound Analogues

| Property | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|

| Molecular Weight (g/mol) | 235.27 | 269.31 |

| Log Po/w (XLOGP3) | 2.15 | 2.89 |

| Solubility (mg/mL) | 0.24 | 0.18 |

| TPSA (Ų) | 40.46 | 40.46 |

| Bioavailability Score | 0.55 | 0.45 |

Table 2. Toxicity Alerts for Analogues

| Compound | PAINS Alerts | Brenk Alerts | Leadlikeness |

|---|---|---|---|

| (3-Bromo-5-chlorophenyl)boronic acid | 0 | 1 | 1.0 |

| (4-Bromo-2-chlorophenyl)boronic acid | 0 | 1 | 0.8 |

Q & A

Q. What analytical techniques are recommended for the initial characterization of Einecs 226-120-5?

Methodological Answer: Begin with nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Validate results by cross-referencing with X-ray crystallography if crystalline forms are obtainable. Document instrument parameters (e.g., solvent systems, column types, ionization modes) to ensure reproducibility .

Q. How should researchers design a reproducible synthesis protocol for this compound?

Methodological Answer: Use a factorial design to identify critical reaction variables (e.g., temperature, catalyst loading, solvent polarity). Conduct trial experiments to establish optimal conditions, and include step-by-step procedural details (e.g., purification methods, yield calculations). Validate reproducibility by repeating the synthesis ≥3 times under controlled conditions, reporting mean yields and standard deviations .

Q. What parameters are essential to document when reporting physical properties of this compound?

Methodological Answer: Include temperature-controlled measurements for melting/boiling points, solvent systems for solubility tests, and instrument calibration details (e.g., differential scanning calorimetry for thermal stability). Report environmental conditions (humidity, pressure) and validate results against literature values using standardized reference materials .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation of this compound?

Methodological Answer: Apply multivariate analysis (e.g., principal component analysis) to identify outliers in NMR or IR datasets. Cross-validate with alternative techniques such as 2D NMR (COSY, HSQC) or computational modeling (DFT calculations). Replicate measurements under identical conditions and compare with published spectra for analogous compounds .

Q. What statistical approaches are optimal for assessing purity variations in this compound across synthesis batches?

Methodological Answer: Use ANOVA to compare batch-to-batch purity (HPLC area-percent data) and Tukey’s HSD test for post-hoc analysis. Include control charts to monitor process stability and calculate confidence intervals for impurity thresholds. For non-normal distributions, apply non-parametric tests like Kruskal-Wallis .

Q. How can a novel derivatization method be developed for trace analysis of this compound in complex matrices?

Methodological Answer: Optimize derivatization agents (e.g., silylation or acylation reagents) via response surface methodology. Validate sensitivity using spiked recovery experiments in representative matrices (e.g., biological fluids, environmental samples). Compare limits of detection (LOD) with established methods (e.g., GC-MS) and assess interference effects using matrix-matched calibration curves .

Q. What meta-analysis techniques are appropriate for reconciling disparate bioactivity reports of this compound?

Methodological Answer: Aggregate data from published studies using PRISMA guidelines, accounting for heterogeneity in experimental designs (e.g., cell lines, assay protocols). Apply random-effects models to estimate pooled effect sizes and assess publication bias via funnel plots. Conduct subgroup analyses to identify confounding variables (e.g., solvent carriers, exposure durations) .

Q. How should researchers design a systematic stability study for this compound under varying environmental conditions?

Methodological Answer: Implement an accelerated stability protocol with controlled stressors (e.g., elevated temperature, humidity, UV exposure). Use kinetic modeling (Arrhenius equation) to predict degradation pathways and shelf life. Analyze degradation products via LC-MS and correlate with thermodynamic parameters (ΔH, activation energy) .

Methodological Notes

- Data Contradiction Analysis : Always triangulate conflicting results using orthogonal techniques (e.g., spectroscopic vs. chromatographic data) and consult domain-specific databases (e.g., Reaxys, SciFinder) for comparative benchmarks .

- Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw datasets, instrument settings, and calibration logs in supplementary materials .

- Ethical Reporting : Disclose all modifications to established protocols and justify deviations from standard methodologies to maintain transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.